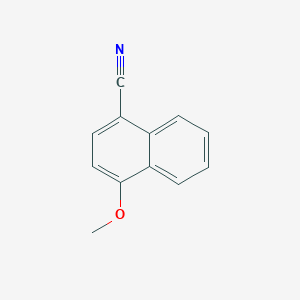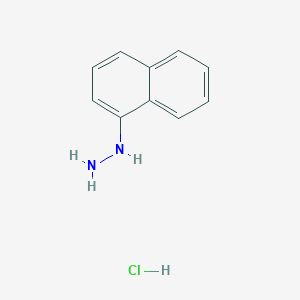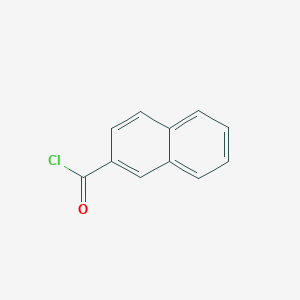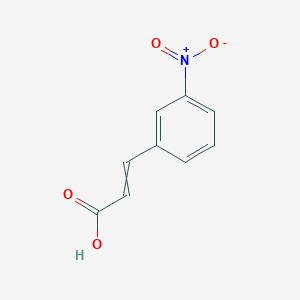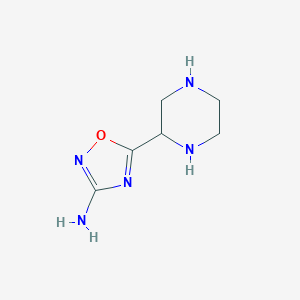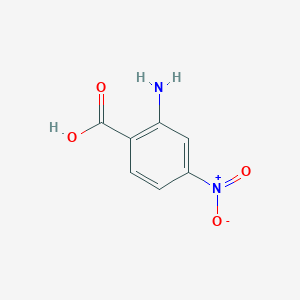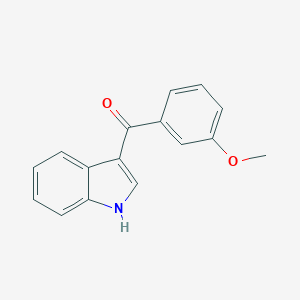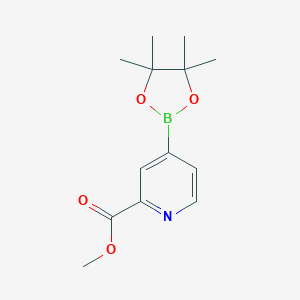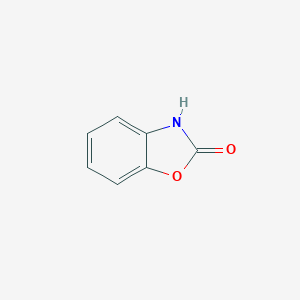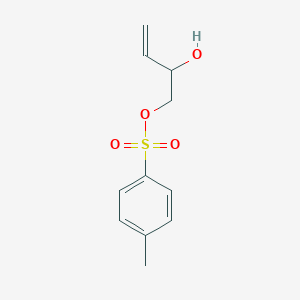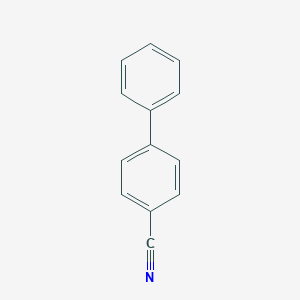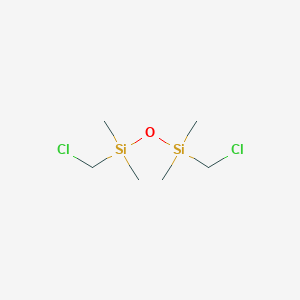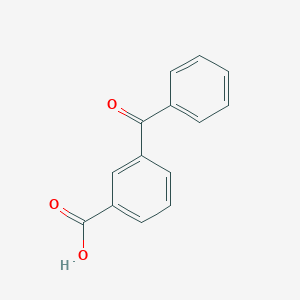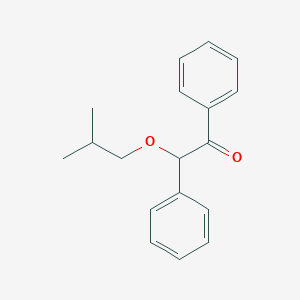
Benzoin isobutyl ether
概要
説明
Benzoin isobutyl ether is a chemical compound that can be synthesized from alkynes and alcohols. It is a type of benzoin bis-ether, which is a class of organic compounds characterized by the presence of two ether groups attached to a benzoin moiety. The synthesis of benzoin bis-ethers, including benzoin isobutyl ether, has been explored using various methods, such as visible-light-enabled aerobic synthesis and direct electrooxidation .
Synthesis Analysis
The synthesis of benzoin isobutyl ether can be achieved through different synthetic routes. One method involves the use of visible light irradiation and an organophotoredox catalyst, which allows for the direct coupling of alkynes and alcohols at room temperature, with water as the only by-product . Another approach is the direct electrochemical oxidation of alkynes, which can be performed under mild conditions without the need for an external oxidant or transition metal catalyst . Additionally, the living cationic polymerization of isobutyl vinyl ether by benzoic acid derivatives in conjunction with zinc chloride has been reported, which may be related to the synthesis of benzoin isobutyl ether .
Molecular Structure Analysis
The molecular structure of benzoin isobutyl ether consists of a benzoin core with ether functional groups. The exact structure would depend on the specific isobutyl groups attached to the benzoin. The molecular weight and distribution of such compounds can be influenced by the acidity of the benzoic acids used in the polymerization process .
Chemical Reactions Analysis
Benzoin isobutyl ether can participate in various chemical reactions. For instance, the photolysis of benzoin ethers can lead to the formation of products such as benzil, benzaldehyde, benzoic acid, and benzoates . The presence of a benzoin ether group can also facilitate the oxidative coupling of benzyl and allyl alcohols with alkynes to form cyclic ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoin isobutyl ether would be influenced by its molecular structure. While specific data on benzoin isobutyl ether is not provided, the properties of benzoin ethers in general can be deduced from related studies. For example, the photolysis of benzoin ethers in glassy ethanol at low temperatures indicates that these compounds can be stable in solid environments . The use of NiAlCe-hydrotalcite as a catalyst for the synthesis of benzoin ethyl ether suggests that similar catalysts might be effective for the synthesis of benzoin isobutyl ether, with high selectivity and conversion rates . The catalytic effect of crown ethers on benzoin condensation also highlights the potential for efficient synthesis of benzoin ethers, including benzoin isobutyl ether .
科学的研究の応用
Hydrogels
- Scientific Field : Material Science
- Application Summary : Benzoin isobutyl ether is used as a UV-sensitive initiator in the synthesis of hydrogels . Hydrogels are three-dimensional networks of hydrophilic polymers that can swell in water and hold a large amount of water while maintaining their structure .
- Methods of Application : The specific method involves the presence of benzoin isobutyl ether as the UV-sensitive initiator during the polymerization process .
- Results or Outcomes : The resulting hydrogels have applications in drug delivery systems, contact lenses, and scaffolds for protein recombination .
UV-Curable Formulations
- Scientific Field : Polymer Chemistry
- Application Summary : Benzoin isobutyl ether is used as a photoinitiator in UV-curable formulations . These formulations are of considerable interest for practical applications due to their good compatibility with ingredients in the formulation, low migration tendency, low volatility, and reduced yellowing effect .
- Methods of Application : The benzoin isobutyl ether undergoes photochemical α-cleavage to produce benzoyl and benzyl ether radicals, which initiate the curing process .
- Results or Outcomes : The use of benzoin isobutyl ether as a photoinitiator helps to eliminate problems encountered with conventional photoinitiators such as volatility, odor, and mixing difficulty .
Macromolecular Photoinitiators
- Scientific Field : Polymer Chemistry
- Application Summary : Benzoin isobutyl ether is used in the preparation of macromolecular photoinitiators . These photoinitiators are of considerable interest for practical applications in UV-curable formulations .
- Methods of Application : The benzoin isobutyl ether is bound to acrylated prepolymers . The use of macromolecular photoinitiators is expected to eliminate the problems encountered with conventional photoinitiators such as volatility, odor, and mixing difficulty .
- Results or Outcomes : The resulting macromolecular photoinitiators have good compatibility with ingredients in the formulation, low migration tendency, low volatility, and reduced yellowing effect .
Biodegradable Polylactic Acid-polybutyrolactam Copolymer
- Scientific Field : Polymer Science
- Application Summary : Benzoin isobutyl ether is used in the preparation method of biodegradable polylactic acid-polybutyrolactam copolymer .
- Methods of Application : The specific method involves the use of benzoin isobutyl ether in the polymerization process .
- Results or Outcomes : The resulting biodegradable polylactic acid-polybutyrolactam copolymer has potential applications in various fields due to its biodegradability .
Dyes and Perfumes
- Scientific Field : Organic Chemistry
- Application Summary : Ethers, including Benzoin isobutyl ether, are used in the production of dyes and perfumes .
- Methods of Application : The specific method involves the use of Benzoin isobutyl ether in the synthesis process .
- Results or Outcomes : The resulting dyes and perfumes have various applications in the textile and cosmetic industries .
Oils and Waxes
- Scientific Field : Industrial Chemistry
- Application Summary : Ethers, including Benzoin isobutyl ether, are used in the production of oils and waxes .
- Methods of Application : The specific method involves the use of Benzoin isobutyl ether in the synthesis process .
- Results or Outcomes : The resulting oils and waxes have various industrial uses .
Safety And Hazards
Benzoin isobutyl ether is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam .
特性
IUPAC Name |
2-(2-methylpropoxy)-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-14(2)13-20-18(16-11-7-4-8-12-16)17(19)15-9-5-3-6-10-15/h3-12,14,18H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZGKVGQDHWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051485 | |
| Record name | 2-(2-Methylpropoxy)-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoin isobutyl ether | |
CAS RN |
22499-12-3 | |
| Record name | Benzoin isobutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22499-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoin isobutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022499123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-(2-methylpropoxy)-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Methylpropoxy)-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-isobutylbenzoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIN ISOBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WOK8H9226 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

